molecular formula C19H21F3N4 B2979201 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2034610-34-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B2979201
CAS No.: 2034610-34-7
M. Wt: 362.4
InChI Key: HPKHRQWETWZKAW-UHFFFAOYSA-N
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Description

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine features a bicyclic cyclopenta[c]pyridazine core linked to a piperazine moiety substituted with a 3-(trifluoromethyl)benzyl group. This structure combines rigidity from the fused bicyclic system with the hydrophobic trifluoromethyl group, which is known to enhance binding affinity in medicinal chemistry . Its molecular formula is C22H22FN5OS (MW: 423.5 g/mol), and it is structurally distinct from other piperazine derivatives due to its unique core and substitution pattern.

Properties

IUPAC Name

3-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c20-19(21,22)16-5-1-3-14(11-16)13-25-7-9-26(10-8-25)18-12-15-4-2-6-17(15)23-24-18/h1,3,5,11-12H,2,4,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHRQWETWZKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves multiple steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and trifluoromethylphenyl groups.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Cyclopenta[c]pyridazine vs. Pyridazinone
  • Analog (): 6-Phenyl-5-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone replaces the bicyclic core with a pyridazinone ring. The pyridazinone’s carbonyl group may engage in hydrogen bonding but lacks the steric constraints of the bicyclic system .
Impact on Activity
  • The cyclopenta[c]pyridazine core in the target compound may enhance selectivity for specific receptors (e.g., serotonin or dopamine receptors) compared to pyridazinone-based analogs, which are often explored for antinociceptive or anti-inflammatory properties .

Substituent Modifications

Trifluoromethylphenyl Group Positioning
  • Target Compound : The 3-(trifluoromethyl)benzyl group is attached directly to the piperazine via a methylene linker.
  • Analog (): PAPP (1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) uses an ethyl linker and an aminophenyl group, which may improve solubility but reduce lipophilicity compared to the benzyl group .
Electronic and Steric Effects
  • Meta vs. Para Substitution : Analogs like 1-(4-(trifluoromethyl)pyridin-2-yl)piperazine (A22) () place the trifluoromethyl group on a pyridine ring, altering electronic properties and π-π stacking interactions .
  • Thiazole vs.
Serotonergic Activity
  • Analog () : 1-[3-(trifluoromethyl)phenyl]-piperazine exhibits 5-HT1B agonist activity, highlighting the importance of the trifluoromethyl group in receptor interaction .
Anticonvulsant Potential
  • Piperazine derivatives with trifluoromethyl groups (e.g., A19 and A20 in ) are explored as anticonvulsants, implying that the target compound may share similar applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound () Analog () Analog ()
Molecular Weight 423.5 g/mol 431.4 g/mol 379.4 g/mol
Core Structure Cyclopenta[c]pyridazine Pyridazinone Piperazine with ethyl linker
Key Substituent 3-(Trifluoromethyl)benzyl 3-(Trifluoromethyl)benzoyl 3-(Trifluoromethyl)phenyl
Lipophilicity (ClogP) Estimated ~3.5 Higher (due to benzoyl group) Lower (due to ethyl linker)
Synthetic Complexity High (bicyclic core) Moderate Moderate
  • Solubility : The benzyl group in the target compound may reduce aqueous solubility compared to analogs with polar linkers (e.g., PAPP’s ethylamine group) .
  • Metabolic Stability: The cyclopenta[c]pyridazine core could resist oxidative metabolism better than pyridazinone derivatives .

Structure-Activity Relationship (SAR) Insights

  • Rigidity : The bicyclic core in the target compound likely enhances binding affinity by reducing entropic penalties during receptor interaction.
  • Trifluoromethyl Position : Meta-substitution on the phenyl ring optimizes hydrophobic interactions, as seen in 5-HT1A/1B agonists () .
  • Linker Flexibility : Direct benzyl linkage (target) vs. ethyl or carbonyl linkers (analogs) balances lipophilicity and steric hindrance.

Biological Activity

The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a heterocyclic organic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a cyclopenta[c]pyridazine core linked to a piperazine ring substituted with a trifluoromethylphenyl group. Its molecular formula is C19H21F3N4C_{19}H_{21}F_3N_4 with a molecular weight of approximately 394.39 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, modulating enzymatic pathways and influencing cellular signaling processes. These interactions are essential for developing therapeutic agents targeting diseases such as cancer and neurological disorders.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to piperazine derivatives. For instance, derivatives exhibiting similar structural motifs have shown potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The IC50 values for these derivatives often range from 0.19 µM to 5.24 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Mechanism of Anticancer Activity

The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells through caspase-dependent pathways. For example, the activation of caspases has been linked to increased apoptosis rates in human pancreatic and gastric cancer cell lines . Additionally, some studies suggest that these compounds may inhibit telomerase activity, further contributing to their anticancer effects by preventing cellular immortality .

Comparative Analysis

To better understand the biological activity of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine , it is beneficial to compare it with similar compounds.

Compound NameCAS NumberKey FeaturesAntitumor Activity (IC50)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide2097861-47-5Similar cyclopenta structure; different substituents0.41 µM
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide2097897-48-6Incorporates a triazole ring; potential different biological activity0.19 µM
N-(3-methylpyridin-2-yl)piperidineNot specifiedLacks cyclopenta structure; simpler piperidine derivativeNot available

Case Studies

A notable case study involved the synthesis and testing of various piperazine derivatives against human cancer cell lines. The study found that modifications in the piperazine ring significantly affected the cytotoxicity profiles. Compounds with trifluoromethyl substitutions exhibited enhanced potency due to improved lipophilicity and binding affinity to target proteins .

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